2-Bromo-4-ethyl-1-isopropoxybenzene
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Overview
Description
2-Bromo-4-ethyl-1-isopropoxybenzene is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an ethyl group, and an isopropoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethyl-1-isopropoxybenzene typically involves the bromination of 4-ethyl-1-isopropoxybenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar catalysts and reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-ethyl-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The ethyl and isopropoxy groups can undergo oxidation or reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-4-ethyl-1-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethyl-1-isopropoxybenzene in chemical reactions involves the interaction of its functional groups with various reagents. The bromine atom, being an electron-withdrawing group, influences the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. The ethyl and isopropoxy groups can undergo oxidation or reduction, affecting the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-ethylphenol: Similar structure but with a hydroxyl group instead of an isopropoxy group.
2-Bromo-4-ethyl-1-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Bromo-4-ethyl-1-ethoxybenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness
2-Bromo-4-ethyl-1-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications.
Properties
Molecular Formula |
C11H15BrO |
---|---|
Molecular Weight |
243.14 g/mol |
IUPAC Name |
2-bromo-4-ethyl-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C11H15BrO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
BZAJSRRAWFXVDK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC(C)C)Br |
Origin of Product |
United States |
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